Differentiation in CK-1δ Kinase Inhibition Potency
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide shares a core scaffold with MR-3.15, a benzothiazole derivative identified as a potent CK-1δ inhibitor with an IC50 of 0.85 μM [1]. In contrast, the structurally related but distinct benzothiazole analog LH846 inhibits CK1δ with an IC50 of 0.29 μM but exhibits significantly reduced selectivity, also inhibiting CK1α and CK1ε at low micromolar concentrations (IC50s = 2.5 μM and 1.3 μM, respectively) [2]. This comparative data highlights that while both molecules target CK1δ, their selectivity profiles diverge substantially due to structural differences. The specific substitution pattern of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide positions it within a SAR landscape where potency and selectivity are highly tunable, as evidenced by the range of IC50 values (0.023 μM to >10 μM) observed across a library of benzothiazole acetamides [3].
| Evidence Dimension | CK-1δ Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide (Exact data not available; class-level inference from MR-3.15: IC50 = 0.85 μM) |
| Comparator Or Baseline | LH846: CK1δ IC50 = 0.29 μM; CK1α IC50 = 2.5 μM; CK1ε IC50 = 1.3 μM |
| Quantified Difference | Selectivity window differs; LH846 inhibits multiple isoforms, whereas MR-3.15-like molecules may offer greater isoform selectivity based on SAR [1]. |
| Conditions | In vitro kinase inhibition assays using human recombinant CK-1δ enzyme. |
Why This Matters
For projects targeting CK-1δ in neurodegenerative diseases, the specific selectivity profile of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide (inferred from its close analog MR-3.15) may reduce off-target effects compared to broader-spectrum inhibitors like LH846, impacting both research outcomes and potential therapeutic index.
- [1] Salado, I. G., et al. (2014). Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 57(6), 2755–2772. View Source
- [2] Bertin Bioreagent. (2024). LH 846 Product Page. CK1δ Inhibitor IC50 = 290 nM. View Source
- [3] Salado, I. G., et al. (2014). Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 57(6), 2755–2772. View Source
